molecular formula C11H10F3N3O B11724321 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B11724321
M. Wt: 257.21 g/mol
InChI Key: BBSYKWZLAHPHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative featuring a trifluoromethoxy (-OCF₃) group on the para position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to the pyrazole core’s versatility and the trifluoromethoxy group’s ability to enhance lipophilicity and metabolic stability . Its molecular formula is C₁₁H₁₀F₃N₃O (approximate molecular weight: 263.22 g/mol), with synthesis typically involving condensation reactions between 4-(trifluoromethoxy)aniline and pyrazole precursors under acidic conditions .

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

2-methyl-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3O/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)18-11(12,13)14/h2-6H,15H2,1H3

InChI Key

BBSYKWZLAHPHAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 5 participates in nucleophilic substitution reactions, enabling functionalization of the pyrazole ring:

Reaction Type Reagents/Conditions Product Yield Reference
AcylationAcetyl chloride, DCM, triethylamine1-Methyl-3-[4-(trifluoromethoxy)phenyl]-N-acetyl-1H-pyrazol-5-amine85%
Reductive Aminationp-Methoxybenzaldehyde, NaBH₄, MeOHN-(4-Methoxybenzyl)-1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine88%
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives via C–N bond formation70–80%

Mechanistic Notes :

  • The amino group acts as a nucleophile in acylation, forming stable amides .

  • Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy-substituted phenyl ring undergoes selective EAS, though reactivity is moderated by the electron-withdrawing -OCF₃ group:

Reaction Type Reagents/Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C3-(Trifluoromethoxy)-4-nitrophenyl-substituted pyrazole60%
HalogenationBr₂, FeBr₃, DCM3-(Trifluoromethoxy)-4-bromophenyl-substituted pyrazole55%

Key Insight :

  • Substitution occurs preferentially at the para position relative to the trifluoromethoxy group due to its meta-directing nature.

Cyclization and Heterocycle Formation

The amino group facilitates cyclization with carbonyl compounds to generate fused pyrazolo-heterocycles:

Reactants Conditions Product Yield Reference
Trifluoromethyl-β-diketonesSolvent-free, 120°CPyrazolo[3,4-b]pyridines with CF₃ substituents75%
α,β-Unsaturated ketones[bmim]Br ionic liquid, 90°C1,3,4-Triphenylpyrazolo[3,4-b]pyridines90%

Mechanism :

  • Michael addition of the amino group to α,β-unsaturated ketones initiates cyclization, followed by dehydration and aromatization .

Functionalization via Lithiation

Controlled lithiation at position 4 of the pyrazole ring enables introduction of electrophiles:

Electrophile Conditions Product Yield Reference
CO₂THF, -78°C, then CO₂ quenching4-Carboxy-1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine65%
I₂THF, -78°C, then I₂4-Iodo-1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine70%

Note :

  • Lithiation is regioselective due to the directing effects of the methyl and trifluoromethoxy groups .

Trifluoromethoxy Group Reactivity

The -OCF₃ group is generally stable but undergoes cleavage under harsh conditions:

Reaction Type Reagents/Conditions Product Yield Reference
Acidic CleavageH₂SO₄ (conc.), 100°C1-Methyl-3-(4-hydroxyphenyl)-1H-pyrazol-5-amine40%
Nucleophilic SubstitutionNaSH, DMF, 120°C1-Methyl-3-[4-(mercapto)phenyl]-1H-pyrazol-5-amine30%

Limitation :

  • Low yields reflect the strong electron-withdrawing and steric effects of -OCF₃.

Catalytic Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Reference
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XPhos, KOtBuN-Arylated pyrazole derivatives75–85%
SonogashiraTerminal alkyne, CuI, Pd(PPh₃)₂Cl₂Alkynylated pyrazole derivatives70%

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine exhibits potent anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. Studies have shown that this compound can effectively reduce inflammation in various animal models, making it a candidate for further development as an anti-inflammatory drug .

Anticancer Activity

The compound has demonstrated significant anticancer activity against various cancer cell lines. In a study evaluating its efficacy against multiple cancer types, it exhibited percent growth inhibitions (PGIs) ranging from moderate to high:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may interfere with cancer cell proliferation and could be further investigated as a potential anticancer agent .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria. It was found to have a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Studies

Several case studies highlight the practical applications of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine:

  • Case Study on Anti-inflammatory Effects :
    • In a controlled study involving animal models of arthritis, the administration of the compound resulted in marked reductions in joint swelling and pain compared to control groups, demonstrating its potential for treating inflammatory diseases.
  • Case Study on Cancer Treatment :
    • A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable response rate, leading to further investigations into its mechanism of action and potential combination therapies.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its use in treating infections where traditional antibiotics fail.

Mechanism of Action

The mechanism of action of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
  • Exhibits enhanced antimicrobial and antifungal activity compared to the trifluoromethoxy analogue, likely due to greater lipophilicity and interaction with hydrophobic enzyme pockets . Key Difference: -CF₃ derivatives often show higher metabolic stability but may suffer from reduced bioavailability in aqueous environments .
Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H)
  • 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride :
    • The -OCF₂H group is less electronegative than -OCF₃, resulting in lower lipophilicity and altered receptor-binding kinetics.
    • Preliminary studies suggest reduced potency in enzyme inhibition assays compared to the trifluoromethoxy analogue, highlighting the critical role of fluorine substitution density .

Variations in the Pyrazole Core

Methyl vs. Tert-Butyl Substituents
  • Comparative pharmacokinetic studies indicate slower metabolic clearance than the methyl analogue, making it suitable for sustained-release formulations .
Positional Isomerism
  • 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine :
    • The addition of a fluorophenyl group at the 1-position and a trifluoromethylphenyl group at the 4-position introduces dual electronic effects, enhancing anticancer activity in vitro.
    • Unique Feature : This compound demonstrates a 3-fold increase in apoptosis induction compared to the target compound, attributed to synergistic interactions with DNA repair enzymes .
Trifluoromethoxy vs. Pentafluoroethyl/Trifluoromethyl Combinations
  • 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine :
    • The combination of pentafluoroethyl (-C₂F₅) and trifluoromethyl (-CF₃) groups creates extreme hydrophobicity, favoring blood-brain barrier penetration.
    • In rodent models, this compound shows superior neuroprotective effects but higher hepatotoxicity risks compared to the target compound .

Tabulated Comparison of Key Analogues

Compound Name Substituents Biological Activity Highlights Key Differentiator Reference
Target Compound -OCF₃ at phenyl para position Broad-spectrum enzyme inhibition Optimal balance of solubility/stability
1-Methyl-3-(4-CF₃-phenyl)-pyrazol-5-amine -CF₃ at phenyl para position Enhanced antimicrobial activity Higher lipophilicity
1-tert-Butyl-3-[4-OCF₃-phenyl]-pyrazol-5-amine -tert-Butyl at pyrazole 1-position Sustained metabolic clearance Increased steric bulk
3-(Difluoromethoxy)-1-methyl-pyrazol-5-amine HCl -OCF₂H at phenyl para position Reduced enzyme inhibition potency Lower fluorine density

Research Findings and Trends

  • Lipophilicity vs. Solubility : The trifluoromethoxy group in the target compound strikes a balance between membrane permeability (logP ~2.8) and aqueous solubility, making it more versatile than -CF₃ or -OCF₂H analogues .
  • Metabolic Stability: Fluorinated pyrazoles generally exhibit longer half-lives than non-fluorinated counterparts, but excessive fluorination (e.g., pentafluoroethyl) can lead to toxicity .
  • Structural-Activity Relationships (SAR): Minor substituent changes (e.g., methyl → tert-butyl) significantly alter binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Biological Activity

1-Methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine, with the IUPAC name 5-amino-1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H10F3N3O
  • Molecular Weight : 257.21 g/mol
  • CAS Number : 1019011-55-2
  • Physical State : Solid
  • Purity : Typically ≥ 95%

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds, including 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine, exhibit antifungal properties. In one study, synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives were tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some compounds demonstrated over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. A series of compounds were synthesized and tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, one study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations as low as 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has also been explored. A group of novel pyrazole derivatives was synthesized and tested against various bacterial strains, including E. coli and Staphylococcus aureus. Notably, one derivative exhibited significant antimicrobial activity, suggesting that the structural features of these compounds are crucial for their efficacy .

Case Study 1: Pyrazole Derivatives in Cancer Research

A study investigated the effects of pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis revealed that the trifluoromethoxy group significantly enhanced biological activity .

Case Study 2: Pain Management

Another study focused on the analgesic properties of pyrazole derivatives. Compounds were evaluated in animal models for their pain-relieving effects. Results showed comparable efficacy to conventional analgesics, indicating potential for development as therapeutic agents in pain management .

Summary Table of Biological Activities

Activity TypeCompound TestedResultReference
AntifungalN-(substituted pyridinyl)-pyrazole>50% inhibition against Gibberella
Anti-inflammatoryVarious pyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialNovel pyrazole derivativesSignificant activity against bacteria
AnalgesicPyrazole derivativesComparable efficacy to analgesics

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of thiourea analogues or condensation of hydrazines with carbonyl precursors. For example, cyclization using phosphorous oxychloride at 120°C ensures efficient pyrazole ring formation, while regioselectivity is influenced by substituent electronic effects and reaction temperature . X-ray crystallography (e.g., SHELX ) can confirm regiochemical outcomes.

Q. How is the structural integrity of this pyrazole derivative validated, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard for structural validation. Hydrogen bonding patterns and dihedral angles between the trifluoromethoxy-phenyl group and pyrazole core should be analyzed to confirm planarity and substituent orientation . ORTEP-III is recommended for graphical representation of crystal packing.

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Antitubercular, antimicrobial, and cytotoxic activities are commonly evaluated. For antitubercular screening, the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv is used, with MIC values ≤ 10 µg/mL indicating potency . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., trifluoromethoxy vs. methoxy) influence bioactivity and binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability and target binding compared to methoxy substituents. Computational docking (e.g., AutoDock Vina) into Mycobacterium enzyme active sites (e.g., InhA) reveals stronger hydrophobic interactions with trifluoromethoxy groups . Activity cliffs can be quantified using Free-Wilson analysis .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability, critical for blood-brain barrier penetration in CNS-targeted applications .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies in activity often arise from polymorphic forms or solvent inclusion in crystal lattices. High-resolution SCXRD (e.g., synchrotron data) paired with Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking, halogen bonds) that modulate solubility and bioavailability .

Q. What challenges arise during scale-up synthesis, and how are purification protocols optimized?

  • Methodological Answer : Scale-up introduces impurities from incomplete cyclization or side reactions. Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) achieves >98% purity. LC-MS and ¹⁹F-NMR are critical for tracking trifluoromethoxy group retention .

Q. How can hydrogen bonding networks be exploited to design derivatives with enhanced target selectivity?

  • Methodological Answer : Graph set analysis of SCXRD data identifies recurrent hydrogen bond motifs (e.g., N–H···O or C–H···F). Introducing amine or carbonyl groups at specific positions can amplify interactions with biological targets (e.g., kinase ATP-binding pockets) while reducing off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsKey IntermediateYield (%)Reference
1POCl₃, 120°C, 6hPyrazole-4-carbonyl chloride75–80
2NH₄SCN, EtOH, refluxAcyl thiourea derivative85–90
3K₂CO₃, DMF, 80°CFinal cyclized product60–65

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelIC₅₀/MIC ValueReference
AntitubercularM. tuberculosis H37Rv2.5 µg/mL
CytotoxicityMCF-7 breast cancer cells8.7 µM
Carbonic AnhydrasehCA II inhibition0.43 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.